molecular formula C19H28N2O4 B2710495 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921522-83-0

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2710495
CAS No.: 921522-83-0
M. Wt: 348.443
InChI Key: XGQVZRXQWXPXER-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a benzo[b][1,4]oxazepine core substituted with an isobutyl group, two methyl groups at the 3-position, and an ethoxyacetamide moiety at the 7-position. The benzo[b][1,4]oxazepine scaffold is known for its conformational rigidity, which may enhance binding specificity compared to simpler heterocycles .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-6-24-11-17(22)20-14-7-8-16-15(9-14)21(10-13(2)3)18(23)19(4,5)12-25-16/h7-9,13H,6,10-12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQVZRXQWXPXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a complex organic compound belonging to the oxazepine class. Its unique structural features suggest potential therapeutic applications, particularly in neuroprotection and possibly other areas of pharmacology. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N2O3C_{24}H_{30}N_{2}O_{3} with a molecular weight of approximately 410.514 g/mol. The compound features an oxazepine ring fused to a benzamide moiety, contributing to its biological activity.

Research indicates that compounds within the oxazepine class often interact with specific biological targets. For instance, some derivatives have been shown to inhibit voltage-gated potassium channels (Kv channels), which play a crucial role in regulating neuronal excitability and apoptosis. In particular, studies have highlighted the potential of such compounds to act as Kv2.1 inhibitors, which may prevent neuronal cell death during ischemic events .

Neuroprotective Effects

A study focusing on N-substituted benzamide derivatives demonstrated that certain compounds exhibited significant neuroprotective effects in vitro and in vivo. Specifically, one derivative showed an IC50 value of 0.07μM0.07\mu M, indicating high potency against Kv2.1 channels. This compound was able to reduce apoptosis in HEK293/Kv2.1 cells induced by oxidative stress (H2O2) and decreased infarct volume in a rat model of middle cerebral artery occlusion (MCAO) .

Synthesis and Chemical Reactions

The synthesis of 2-Ethoxy-N-(5-isobutyl...) typically involves multi-step organic reactions starting from accessible precursors. Key reaction conditions such as temperature and solvent choice are critical for optimizing yields. The compound can undergo various chemical transformations including oxidation and reduction reactions.

Research Findings Summary Table

Study Focus Findings Reference
Study on Kv2.1 InhibitorsNeuroprotectionIC50 = 0.07 μM; reduced apoptosis in HEK293/Kv2.1 cells; decreased infarct volume in MCAO model
General Oxazepine ActivityAntimicrobial/AnticancerDiverse biological activities noted; potential therapeutic applications

Case Study: Neuroprotective Efficacy

In a controlled study involving the MCAO rat model, the administration of a related oxazepine derivative resulted in a significant reduction in both neurological deficits and infarct size compared to control groups. This suggests that compounds like 2-Ethoxy-N-(5-isobutyl...) could be valuable candidates for further development in ischemic stroke therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (e.g., oxazepines, thiazolidinones, benzodiazepines) and substituent patterns. Below is a comparative analysis with key examples:

Core Heterocycle and Substituent Analysis
Compound Name Core Structure Key Substituents Biological Relevance
2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide Benzo[b][1,4]oxazepine Isobutyl, 3,3-dimethyl, ethoxyacetamide Hypothesized kinase/modulatory activity
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Thiazolidinone Chromenyloxy, substituted arylidene Antimicrobial/anti-inflammatory activity
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(substituted)acetamide Benzo[e][1,4]diazepine Butenyl, methyl, substituted phenyl Anticancer/protease inhibition
N3-acyl-N5-aryl-3,5-diaminoindazole analogues Indazole Aryl, ethoxyphenyl, morpholine-carbonyl Anti-proliferative activity

Key Observations :

  • Rigidity vs.
  • Substituent Effects : The isobutyl and 3,3-dimethyl groups in the target compound may enhance lipophilicity and metabolic stability compared to the butenyl group in the benzo[e][1,4]diazepine analog .
  • Electron-Withdrawing Groups: The ethoxyacetamide moiety in the target compound contrasts with the chromenyloxy group in thiazolidinone derivatives, which may alter hydrogen-bonding interactions with biological targets .
Hydrogen-Bonding Patterns

Crystallographic data (inferred from structural analogs) suggests that the ethoxyacetamide group participates in intermolecular hydrogen bonds, similar to morpholine-carbonyl groups in indazole derivatives . However, the benzo[b][1,4]oxazepine core may form weaker hydrogen bonds than thiazolidinones due to reduced polarity .

Research Findings and Limitations

  • Biological Activity : While direct studies on the target compound are scarce, structurally related benzo[b][1,4]oxazepines exhibit activity against serotonin receptors and cyclooxygenase enzymes .
  • Thermodynamic Stability : Molecular modeling predicts higher stability for the target compound compared to indazole derivatives, attributed to steric protection of the oxazepine ring .
  • Gaps in Data: No direct comparative pharmacological or crystallographic studies between the target compound and its analogs are available in the provided evidence, necessitating further experimental validation.

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